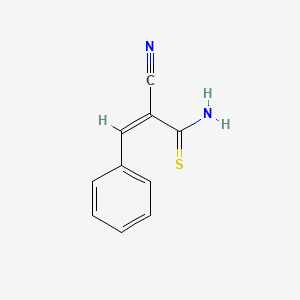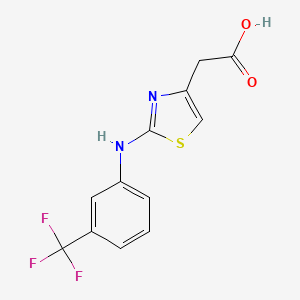![molecular formula C20H22N4O2S B2370345 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 906227-91-6](/img/structure/B2370345.png)
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of heterocyclic compound, specifically a pyrimidinone . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Modifications
Research on pyrimido[4,5-d]pyrimidine derivatives, including compounds similar to 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, has focused on their synthesis and chemical behavior. For instance, studies have detailed regioselective amination processes of condensed pyrimidines leading to various derivatives, illustrating the versatility and reactivity of these compounds in creating new molecules with potential biological activities (Gulevskaya et al., 1994). Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives through three-component condensation has been explored, showcasing the compound's utility in generating chemically diverse heterocyclic compounds (Komkov et al., 2006).
Molecular Structure and Crystallography
The detailed study of molecular structures and crystallography of related compounds has provided insights into their chemical properties and potential applications. Crystallographic studies reveal the structural nuances and supramolecular arrangements of these compounds, which are crucial for understanding their reactivity and potential as scaffolds for further chemical modifications (Canfora et al., 2010).
Mécanisme D'action
Target of Action
It belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . Noteworthy derivatives of this class include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors , suggesting potential targets.
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets, leading to various biological effects .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to influence several biological pathways due to their broad spectrum of biological activities .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Propriétés
IUPAC Name |
7-cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-11-5-6-12(2)14(9-11)10-27-18-15-17(21-16(22-18)13-7-8-13)23(3)20(26)24(4)19(15)25/h5-6,9,13H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZWINZIXQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
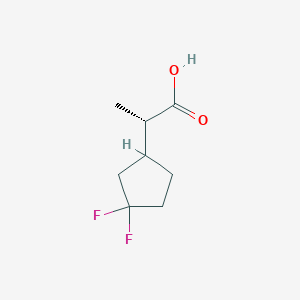
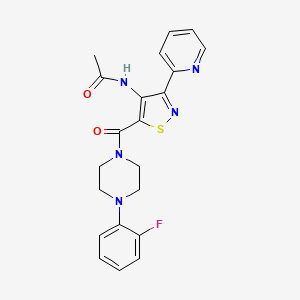
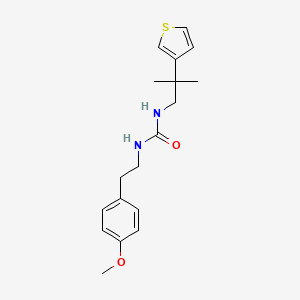
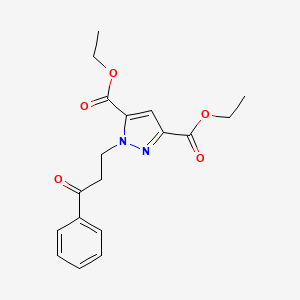
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)
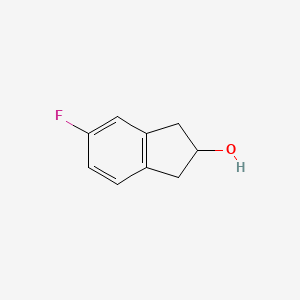
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
